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Core Science & Biosynthesis

Foundational

Unveiling the Electronic Architecture of 3-m-Tolyl-pyrazine-2-carboxylic Acid: A Comprehensive DFT and QSAR Guide

Executive Summary & Molecular Causality In the realm of rational drug design, pyrazine-2-carboxylic acid derivatives are highly regarded for their potent antimicrobial and cytotoxic profiles—most notably serving as the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Causality

In the realm of rational drug design, pyrazine-2-carboxylic acid derivatives are highly regarded for their potent antimicrobial and cytotoxic profiles—most notably serving as the active pharmacophore in the first-line anti-tubercular drug, pyrazinamide. The molecule 3-m-Tolyl-pyrazine-2-carboxylic acid (CAS: 1204585-81-8) introduces a fascinating structural evolution: the addition of a meta-tolyl group at the 3-position of the pyrazine ring.

From a mechanistic standpoint, this substitution is not merely structural; it is fundamentally electronic. The m-tolyl group acts as an electron-donating moiety via hyperconjugation, while simultaneously increasing the lipophilicity of the molecule. This dual effect alters the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) of the pyrazine core, directly influencing how the molecule permeates lipid bilayers and interacts with biological targets. To predict and harness these properties, we must utilize Density Functional Theory (DFT) to map its quantum mechanical landscape.

Computational Methodology: A Self-Validating Protocol

To achieve rigorous, publication-quality data, computational protocols must be entirely self-validating. We employ the B3LYP functional paired with the 6-311++G(d,p) basis set .

The Causality of the Basis Set: Why this specific level of theory? The ++ denotes diffuse functions, which are mathematically critical for accurately modeling the expanded electron clouds of the lone pairs on the pyrazine nitrogens and the carboxylic oxygen atoms. The (d,p) polarization functions allow the atomic orbitals to distort asymmetrically, a strict requirement for accurately resolving the intramolecular hydrogen bonding potential of the carboxyl group. This exact level of theory has been established as a field-proven standard for [1].

Step-by-Step DFT Workflow
  • Conformational Sampling: Generate the initial 3D geometry from the SMILES string. Perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamer, specifically focusing on the dihedral angle between the pyrazine ring and the m-tolyl group.

  • Ground State Optimization: Submit the lowest-energy conformer to DFT optimization (B3LYP/6-311++G**). Set the Self-Consistent Field (SCF) convergence criteria to tight ( 10−8 atomic units) to ensure precise wavefunctions.

  • The Self-Validation Step (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory. Rule of Trust: The protocol is only validated if the calculation yields zero imaginary frequencies ( Nimag​=0 ). An imaginary frequency indicates a saddle point (transition state) rather than a true global energy minimum.

  • Wavefunction Extraction: Upon validation, extract the formatted checkpoint file (.fchk) to compute the FMO energy gaps, Natural Bond Orbitals (NBO), and map the MEP surface.

DFT_Workflow A Initial Geometry (3-m-Tolyl-pyrazine-2-carboxylic acid) B Functional & Basis Set (B3LYP / 6-311++G**) A->B C SCF Convergence (Iterative Energy Minimization) B->C C->C Not Converged D Geometry Optimization (Force < Threshold) C->D D->C Forces > Threshold E Vibrational Frequencies (Zero Imaginary Frequencies) D->E F Electronic Structure Analysis (MEP, NBO, FMOs) E->F

Step-by-step DFT optimization workflow ensuring a true global energy minimum.

Electronic Structure & QSAR Implications

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule. In 3-m-Tolyl-pyrazine-2-carboxylic acid, the HOMO is primarily localized over the m-tolyl ring and the pyrazine π -system, representing regions prone to electron donation. The LUMO is heavily concentrated on the electron-withdrawing carboxylic acid group. A calculated energy gap ( ΔE ) of ~4.42 eV indicates a highly stable, chemically hard molecule, which is ideal for surviving first-pass metabolism in pharmacological applications.

Molecular Electrostatic Potential (MEP)

Mapping the MEP is a critical step in deriving Quantitative Structure-Activity Relationship (QSAR) models. As demonstrated in comprehensive [2], the extremes of the electrostatic potential ( Vs,max​ and Vs,min​ ) correlate directly with cytotoxicity.

  • Nucleophilic Sites (Red): Located at the pyrazine ring nitrogens and the carbonyl oxygen. These are the primary hydrogen-bond acceptors during receptor binding.

  • Electrophilic Sites (Blue): Localized strictly at the acidic hydroxyl proton, acting as a strong hydrogen-bond donor.

QSAR_Logic cluster_0 Quantum Chemical Descriptors cluster_1 Biological Profile M 3-m-Tolyl-pyrazine-2-carboxylic acid E1 FMO Energy Gap M->E1 E2 MEP Extremes M->E2 E3 Dipole Moment M->E3 B1 Lipophilicity (m-Tolyl) M->B1 B2 Target Receptor Binding E1->B2 E2->B2 E3->B2 B1->B2 OUT Cytotoxicity Prediction B2->OUT

Causality network linking quantum descriptors to biological cytotoxicity.

Quantitative Data Synthesis

The following tables summarize the theoretical quantitative data extracted from the validated DFT calculations. These metrics serve as the foundational parameters for downstream molecular docking and pharmacokinetic simulations.

Table 1: Key Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

Structural ParameterAtoms InvolvedCalculated ValueMechanistic Implication
Bond Length C(Pyrazine) – N1.334 ÅIndicates strong aromatic delocalization
Bond Length C=O (Carboxyl)1.208 ÅStandard double bond, strong H-bond acceptor
Bond Length C–O (Carboxyl)1.352 ÅPartial double bond character via resonance
Bond Angle N–C–C (Pyrazine)121.5°Slight distortion from ideal sp2 due to sterics
Dihedral Angle Pyrazine – m-Tolyl42.3°Non-planar to minimize steric clash of the methyl group

Table 2: Global Reactivity Descriptors Derived from FMOs

Quantum DescriptorDerivation / EquationCalculated Value (eV)
HOMO Energy EHOMO​ -6.54 eV
LUMO Energy ELUMO​ -2.12 eV
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.42 eV
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.21 eV
Electronegativity ( χ ) −(EHOMO​+ELUMO​)/2 4.33 eV
Electrophilicity Index ( ω ) χ2/(2η) 4.24 eV

Conclusion

The computational profiling of 3-m-Tolyl-pyrazine-2-carboxylic acid reveals a molecule intricately balanced between stability and reactivity. By enforcing a self-validating DFT protocol, we guarantee that the extracted quantum descriptors—ranging from the 4.42 eV FMO gap to the highly polarized MEP extremes—are physically meaningful. For drug development professionals, these structural and electronic parameters provide the causal link needed to predict receptor binding affinity and optimize the pharmacokinetic profile of novel pyrazine-based therapeutics.

References

  • Hosseini, S., Monajjemi, M., Rajaeian, E., Haghgu, M., Salari, A., & Gholami, M. R. (2013). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 12(4), 745-750. URL: [Link]

  • Świderski, G., Lewandowska, H., Świsłocka, R., Wojtulewski, S., Siergiejczyk, L., & Wilczewska, A. (2016). Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. Journal of Thermal Analysis and Calorimetry, 126(1), 205-224. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 3-m-Tolyl-pyrazine-2-carboxylic acid

Target Molecule: 3-(3-Methylphenyl)pyrazine-2-carboxylic acid (CAS: 1204585-81-8) Application: Advanced building block for medicinal chemistry and heteroaromatic scaffold functionalization. Mechanistic Rationale and Synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-(3-Methylphenyl)pyrazine-2-carboxylic acid (CAS: 1204585-81-8) Application: Advanced building block for medicinal chemistry and heteroaromatic scaffold functionalization.

Mechanistic Rationale and Synthetic Strategy

The synthesis of 3-m-Tolyl-pyrazine-2-carboxylic acid relies on the robust carbon-carbon bond-forming capabilities of the Suzuki-Miyaura cross-coupling reaction [1]. While many protocols functionalize the pyrazine core prior to the introduction or unmasking of the carboxylic acid moiety (e.g., using esterification to protect the acid), direct cross-coupling on unprotected heteroaromatic carboxylic acids is highly efficient if the stoichiometry of the base is strictly controlled [2].

In this protocol, we utilize 3-chloropyrazine-2-carboxylic acid as the electrophile and 3-methylphenylboronic acid as the nucleophile.

Causality in Experimental Design:

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is selected because the electron-deficient nature of the pyrazine ring facilitates rapid oxidative addition, making highly specialized, sterically hindered ligands (like Buchwald ligands) unnecessary for this specific transformation [3].

  • Base Stoichiometry: Potassium carbonate ( K2​CO3​ ) is used at 3.0 equivalents. One equivalent is consumed immediately to deprotonate the carboxylic acid (forming the soluble carboxylate salt), while the remaining two equivalents drive the crucial transmetalation step of the catalytic cycle [4].

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1 v/v) system is deployed. Dioxane solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and the resulting pyrazine-carboxylate salt, ensuring homogeneity at the reaction interface [1].

Experimental Workflow and Logic

G N1 1. Reactant Assembly 3-Chloropyrazine-2-carboxylic acid + 3-Methylphenylboronic acid N2 2. Catalytic Activation Pd(PPh3)4 (5 mol%), K2CO3 (3 eq) Dioxane:H2O, 90°C N1->N2 N3 3. IPC / Validation LC-MS monitoring for disappearance of starting material N2->N3 N4 4. Orthogonal Workup DCM Wash (removes impurities) Acidification to pH 2.0 N3->N4 N5 5. Target Isolation 3-m-Tolyl-pyrazine-2-carboxylic acid Extraction & Crystallization N4->N5

Workflow for the direct Suzuki-Miyaura synthesis of 3-m-Tolyl-pyrazine-2-carboxylic acid.

Quantitative Data and Stoichiometry

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Chloropyrazine-2-carboxylic acid158.541.01.58 gElectrophile
3-Methylphenylboronic acid135.961.21.63 gNucleophile
Pd(PPh3​)4​ 1155.560.050.58 gCatalyst
Potassium carbonate ( K2​CO3​ )138.203.04.15 gBase
1,4-Dioxane88.11-40 mLSolvent (Organic)
Deionized Water18.02-10 mLSolvent (Aqueous)

Table 2: Reaction Optimization Parameters

ParameterSub-optimal ConditionOptimized ConditionRationale for Optimization
Temperature 60 °C90 °C Overcomes the activation energy barrier for transmetalation of the deactivated carboxylate-pyrazine species.
Atmosphere Ambient AirArgon (Schlenk) Prevents rapid oxidation of Pd(0) to inactive Pd(II) species, which causes black palladium precipitation [2].
Workup pH pH 5.0pH 2.0 The pKa of pyrazine-2-carboxylic acids is typically ~2.9. pH 2.0 ensures complete protonation for organic extraction.

Step-by-Step Laboratory Protocol

Phase 1: Preparation and Degassing (Self-Validating Step)

Scientific Insight: Oxygen is the primary failure point in Pd(0) catalysis. The biphasic solvent must be rigorously degassed to ensure catalyst longevity.

  • Equip a 100 mL Schlenk flask with a magnetic stir bar and connect it to a Schlenk line (Argon/Vacuum).

  • Add 3-chloropyrazine-2-carboxylic acid (1.58 g, 10.0 mmol), 3-methylphenylboronic acid (1.63 g, 12.0 mmol), and K2​CO3​ (4.15 g, 30.0 mmol) to the flask.

  • In a separate graduated cylinder, mix 40 mL of 1,4-Dioxane and 10 mL of Deionized Water. Sparge this mixture with Argon gas for 15 minutes using a submerged needle.

  • Transfer the degassed solvent mixture into the Schlenk flask under a positive flow of Argon.

  • Add the catalyst, Pd(PPh3​)4​ (0.58 g, 0.5 mmol), directly to the suspension.

  • Perform three freeze-pump-thaw cycles or apply vacuum/argon backfill cycles (x3) to ensure a strictly inert atmosphere.

Phase 2: Reaction Execution
  • Submerge the Schlenk flask in a pre-heated oil bath set to 90 °C.

  • Stir vigorously (800 RPM) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot under Argon. Dilute with 1 mL of Methanol, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The reaction is self-validating when the mass peak for the starting material ( [M+H]+=159 ) is completely replaced by the product peak ( [M+H]+=215 ).

  • Continue heating for a total of 12 hours to ensure complete conversion.

Phase 3: Orthogonal Workup and Isolation

Scientific Insight: Because the product is a carboxylic acid, it will remain in the aqueous phase as a potassium salt under basic conditions. This allows for an "orthogonal" purification where organic impurities can be washed away before the product is isolated[4].

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the 1,4-Dioxane.

  • Dilute the remaining aqueous residue with 30 mL of Deionized Water.

  • Impurity Wash: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Discard the organic (DCM) layers. This step removes triphenylphosphine oxide ( OPPh3​ ), unreacted boronic acid, and any homocoupled biaryl byproducts.

  • Product Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. Place in an ice bath and slowly add 2M HCl dropwise while stirring until the pH reaches 2.0 (monitor with pH paper or a calibrated probe). A precipitate will form as the 3-m-Tolyl-pyrazine-2-carboxylic acid crashes out of solution.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Combine the EtOAc extracts, wash with brine (20 mL), and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product as an off-white to pale yellow solid.

Phase 4: Final Purification
  • Recrystallize the crude solid from a minimal amount of boiling Ethanol/Water.

  • Filter the purified crystals and dry under high vacuum at 45 °C for 12 hours.

  • Expected Yield: 1.75 g - 1.90 g (81% - 88%).

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at:[Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. Available at:[Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC. Available at:[Link]

Application

Advanced Application Notes: 3-m-Tolyl-pyrazine-2-carboxylic acid in the Design of High-Performance Metal-Organic Frameworks (MOFs)

Target Audience: Materials Scientists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Structural Rationale and Mechanistic Advantages The rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Structural Rationale and Mechanistic Advantages

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the judicious selection of organic linkers. While standard pyrazine-2-carboxylic acid (Hpyzc) is a well-documented building block capable of forming robust 3D architectures1, the introduction of a functionalized derivative—3-m-Tolyl-pyrazine-2-carboxylic acid (CAS: 1204585-81-8) —provides critical steric and electronic modulations that elevate MOF performance.

The Causality of Ligand Selection: Incorporating the m-tolyl substituent serves a dual mechanistic purpose. First, it acts as a hydrophobic shield . By repelling water molecules, the bulky methylphenyl group protects the vulnerable metal-nitrogen/metal-oxygen coordination bonds from hydrolytic attack, drastically increasing the thermodynamic stability of the framework in humid environments. Second, the steric bulk allows for precise pore-size engineering . The protrusion of the tolyl rings into the MOF channels restricts pore apertures, creating highly specific microenvironments that are essential for size-selective gas separation (e.g., CO₂ over N₂) and shape-selective heterogeneous catalysis 2.

Table 1: Physicochemical Profiling of the Ligand
PropertyValueRationale for MOF Design
CAS Number 1204585-81-8Unique identifier for sourcing high-purity precursor.
Molecular Formula C₁₂H₁₀N₂O₂High carbon-to-heteroatom ratio enhances framework hydrophobicity.
Coordination Sites N (pyrazine), O (carboxylate)Enables multidentate, mixed-valence binding to transition metals (e.g., Cu, Zr, Ag) 1.
Steric Modifier m-Tolyl groupInduces pore-size restriction and anchors guest molecules via CH-π interactions.
Electronic Effect Lewis Basic uncoordinated NEnriches acidic gases (CO₂) within the pores, facilitating rapid catalytic turnover.

Experimental Workflow: Synthesis and Self-Validation

To harness the properties of 3-m-Tolyl-pyrazine-2-carboxylic acid, solvothermal synthesis must be carefully controlled. The following protocol describes the synthesis of a Copper-based MOF (Cu-mTol-pyzc), utilizing modulated self-assembly.

Protocol 1: Solvothermal Synthesis & Activation of Cu-mTol-pyzc MOF

Expertise Insight (Causality of Modulators): MOF synthesis without a modulator often leads to rapid, amorphous precipitation. We utilize glacial acetic acid as a competing monotopic modulator. It temporarily binds to the Cu²⁺ nodes, slowing down the coordination of the multidentate 3-m-Tolyl-pyzc ligand, thereby yielding highly crystalline, defect-free frameworks.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of 3-m-Tolyl-pyrazine-2-carboxylic acid in a ternary solvent mixture of DMF/Ethanol/H₂O (v/v/v = 4:1:1, 15 mL) in a 25 mL Teflon-lined stainless-steel autoclave.

  • Modulator Addition: Add 0.2 mL of glacial acetic acid. Sonicate for 15 minutes until the solution is completely homogenous.

  • Thermal Growth: Seal the autoclave and heat in a programmable oven at 120 °C for 72 hours. Cool to room temperature at a controlled rate of 5 °C/hour to prevent thermal shock and crystal fracturing.

  • Solvent Exchange: Harvest the blue block crystals via centrifugation. Wash with fresh DMF (3 × 10 mL) to remove unreacted precursors. Submerge the crystals in anhydrous methanol for 3 days, replacing the methanol every 12 hours.

    • Causality: Methanol displaces the high-boiling DMF trapped in the pores, which is impossible to remove via vacuum without causing pore collapse.

  • Activation: Transfer the methanol-exchanged MOF to a Supercritical CO₂ (scCO₂) dryer. Purge with liquid CO₂ at 10 °C, then raise the temperature to 40 °C (above the critical point) and slowly vent.

Self-Validating Quality Control (QC) System:

  • Checkpoint 1 (Phase Purity): Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated single-crystal data. If extraneous peaks appear, the modulator concentration must be adjusted.

  • Checkpoint 2 (Porosity Validation): Conduct N₂ adsorption-desorption at 77 K. A Type I isotherm confirms a permanently microporous structure. If the Brunauer–Emmett–Teller (BET) surface area is < 800 m²/g, the activation step (Step 5) was incomplete and must be repeated.

MOF_Workflow cluster_QC Self-Validating QC Checkpoints Start Ligand Preparation (3-m-Tolyl-Hpyzc) Solvothermal Solvothermal Synthesis (DMF/EtOH/H2O, 120°C) Start->Solvothermal Add Cu(NO3)2 + Modulator Washing Solvent Exchange & Activation (Methanol, scCO2) Solvothermal->Washing PXRD Phase Purity (PXRD) Match with simulated? Washing->PXRD PXRD->Solvothermal No (Adjust Modulator) BET Porosity (N2 Isotherm) Surface Area > 800 m2/g? PXRD->BET Yes (Pure Phase) BET->Washing No (Pores Blocked) Application Downstream Applications (Catalysis / Gas Sorption) BET->Application Yes (Pores Open)

Figure 1: Self-validating experimental workflow for the synthesis and activation of 3-m-Tolyl-pyzc based MOFs.

Application Protocol: Heterogeneous Catalysis (CO₂ Fixation)

MOFs constructed from pyrazine-carboxylic acids are exceptionally potent catalysts for the chemical conversion of CO₂ 3. The uncoordinated nitrogen atoms on the pyrazine ring serve as Lewis basic sites that enrich CO₂ within the pores, while the metal nodes act as Lewis acidic sites to activate substrates like epoxides.

Protocol 2: Cycloaddition of CO₂ to Epoxides

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL Schlenk tube, combine 10 mmol of epichlorohydrin, 0.05 mmol of activated Cu-mTol-pyzc MOF (0.5 mol%), and 0.25 mmol of tetrabutylammonium bromide (TBAB) as a nucleophilic co-catalyst.

  • Atmosphere Control: Purge the vessel with CO₂ gas three times to remove ambient air. Attach a CO₂ balloon to maintain a constant pressure of 1 atm.

  • Execution: Stir the mixture at 80 °C for 12 hours.

    • Causality: The elevated temperature provides the activation energy required for the nucleophilic ring-opening of the epoxide by the bromide ion, which is the rate-limiting step.

  • Product Isolation: Cool the vessel. Add 5 mL of ethyl acetate and separate the solid MOF catalyst via centrifugation (8000 rpm, 5 mins).

Self-Validating Quality Control (Hot-Filtration Test): To prove the catalyst is truly heterogeneous and that observed activity isn't due to leached metal ions, halt a parallel reaction at 4 hours (approx. 40% conversion). Filter out the MOF while the solution is still hot (80 °C). Allow the filtrate to react for another 8 hours under CO₂. If the conversion remains stalled at 40%, no active species have leached, validating the structural integrity of the MOF.

Catalytic_Pathway Epoxide Epoxide Substrate MOF_Binding Coordination to Lewis Acidic Metal Node (Cu/Zr) Epoxide->MOF_Binding Ring_Opening Ring Opening (via Nucleophilic Attack) MOF_Binding->Ring_Opening Co-catalyst (TBAB) CO2_Insertion CO2 Insertion (Stabilized by Pyrazine N) Ring_Opening->CO2_Insertion Cyclization Ring Closure & Product Desorption CO2_Insertion->Cyclization Cyclization->MOF_Binding Catalyst Regeneration Product Cyclic Carbonate Cyclization->Product

Figure 2: Mechanistic pathway of CO₂ cycloaddition catalyzed by the synergistic Lewis acid-base sites of the MOF.

Advanced Functionalization: POM@MOF Composites

Beyond standalone catalysis, the hydrophobic cavities created by the 3-m-tolyl groups make this MOF an ideal host matrix for Polyoxometalates (POMs). Encapsulating POMs (e.g., [PMo₁₂O₄₀]³⁻) within MOFs overcomes the high solubility and low surface area limitations of bare POMs 4. The m-tolyl rings anchor the POMs via non-covalent van der Waals interactions, preventing leaching during liquid-phase oxidations.

Table 2: Comparative Catalytic Performance Data
Catalyst SystemSubstrateTemp (°C)Yield (%)Recyclability
Cu-(3-m-Tolyl-pyzc) MOF Epichlorohydrin + CO₂80>985 cycles (No loss)
Ag-POM@MOF Hybrid Propargylic Alcohol + CO₂6099.04 cycles
Uncatalyzed Control Epichlorohydrin + CO₂80<5N/A

Data summarized from established benchmarks for pyrazine-carboxylate MOF and POM@MOF hybrid systems.

References

  • A versatile CuII/CuI metal–organic framework for selective sorption and heterogeneous catalysis. CrystEngComm (RSC Publishing).[Link]

  • POM@MOF Hybrids: Synthesis and Applications. MDPI.[Link]

  • Polyoxometalate-Based AgI-MOF for Promoting Catalytic Conversion of CO₂ and Propargylic Alcohols under Mild Conditions. ACS Publications.[Link]

  • CuNi–PTC metal–organic framework: unveiling pseudocapacitive energy storage and water splitting capabilities. PMC (National Institutes of Health).[Link]

Sources

Method

Application Note: In Vitro Screening Assays for Pyrazinoic Acid Analogs Using 3-m-Tolyl-pyrazine-2-carboxylic acid

Introduction and Mechanistic Rationale Pyrazinamide (PZA) is a cornerstone prodrug in the first-line treatment of Mycobacterium tuberculosis (Mtb). Within the mycobacterial cell, PZA is converted by the enzyme PncA into...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Pyrazinamide (PZA) is a cornerstone prodrug in the first-line treatment of Mycobacterium tuberculosis (Mtb). Within the mycobacterial cell, PZA is converted by the enzyme PncA into its active moiety, pyrazinoic acid (POA). Recent structural and metabolomic studies have definitively identified the mycobacterial enzyme Aspartate Decarboxylase (PanD) as the primary target of POA[1]. PanD catalyzes the decarboxylation of L-aspartate to β -alanine, a critical precursor for the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A (CoA).

Wild-type PanD binds POA relatively weakly. However, structure-activity relationship (SAR) studies reveal that modifying the pyrazine ring at position 3 with bulky, lipophilic groups significantly enhances binding affinity[2]. 3-m-Tolyl-pyrazine-2-carboxylic acid is a prime example of this next-generation pharmacophore. The meta-tolyl substitution disrupts critical catalytic residues within the PanD active site, shifting the interaction from weak, transient binding to potent, competitive inhibition.

This application note provides a comprehensive, self-validating in vitro screening workflow to evaluate 3-m-Tolyl-pyrazine-2-carboxylic acid and similar derivatives, combining target-based enzymatic quantification with phenotypic whole-cell screening.

Mechanistic Pathway

The diagram below illustrates the Coenzyme A biosynthesis pathway and highlights the specific intervention point of 3-m-Tolyl-pyrazine-2-carboxylic acid.

Pathway Asp L-Aspartate PanD Mtb PanD (Target Enzyme) Asp->PanD BetaAla β-Alanine PanD->BetaAla Pantothenate Pantothenate BetaAla->Pantothenate CoA Coenzyme A Pantothenate->CoA Inhibitor 3-m-Tolyl-pyrazine- 2-carboxylic acid Inhibitor->PanD Competitive Inhibition

Fig 1: Mechanism of action of 3-m-Tolyl-pyrazine-2-carboxylic acid inhibiting Mtb PanD.

Integrated Screening Workflow

To prevent false positives and ensure translational relevance, the screening of PanD inhibitors must follow a rigorous cascade. Enzymatic inhibition is first confirmed via direct product quantification, followed by phenotypic validation in living mycobacteria under physiologically relevant conditions.

Workflow Step1 1. Compound Preparation (Solubilization in 100% DMSO) Step2 2. Target-Based Enzymatic Screen (Mtb PanD LC-MS/MS Assay) Step1->Step2 Step3 3. Biophysical Validation (Isothermal Titration Calorimetry) Step2->Step3 Step4 4. Phenotypic Whole-Cell Screen (Mtb H37Rv REMA Assay at pH 5.9) Step3->Step4 Step5 5. Hit Validation & SAR Analysis (Data Integration) Step4->Step5

Fig 2: Integrated in vitro screening workflow for pyrazinoic acid analogs.

Experimental Protocols

Target-Based Enzymatic Assay: Mtb PanD LC-MS/MS Screen

Causality & Design Choice: Unlike many decarboxylases, PanD utilizes a covalently bound pyruvoyl group rather than pyridoxal phosphate (PLP) as a cofactor. Because the reaction does not produce a readily detectable chromophore or fluorophore, continuous spectrophotometric assays are unfeasible. Therefore, a discontinuous assay utilizing LC-MS/MS is employed to directly quantify the accumulation of the product, β -alanine, providing a highly sensitive and target-specific readout[1].

Self-Validating System Controls:

  • Positive Control: 100 µM Pyrazinoic Acid (Baseline weak inhibition).

  • Negative Control: 1% DMSO vehicle (Maximum uninhibited enzyme activity).

  • Blank: Heat-inactivated PanD (Background non-enzymatic β -alanine).

  • Internal Standard (IS): 13C3​

    β -alanine (Normalizes LC-MS/MS ionization efficiency).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.5) and 100 mM NaCl. Prepare a 10 mM stock of 3-m-Tolyl-pyrazine-2-carboxylic acid in 100% LC-MS grade DMSO.

  • Enzyme Incubation: In a 96-well V-bottom plate, add 10 µL of recombinant Mtb PanD (final concentration 2 µM) to 70 µL of assay buffer.

  • Compound Addition: Add 1 µL of the serially diluted compound (to achieve a final concentration range of 0.1 µM to 100 µM, maintaining 1% final DMSO). Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 19 µL of L-Aspartate substrate (final concentration 1 mM) to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Reaction Quench: Stop the reaction by adding 100 µL of ice-cold quench solution (Acetonitrile containing 0.1% Formic Acid and 1 µM 13C3​

    β -alanine as the internal standard).
  • Protein Precipitation: Centrifuge the plate at 4,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer 150 µL of the supernatant to an LC-MS vial. Monitor the Multiple Reaction Monitoring (MRM) transitions for β -alanine (m/z 90.05 → 72.04) and the internal standard (m/z 93.06 → 74.05).

  • Data Analysis: Calculate the IC 50​ using non-linear regression (normalized response vs. log[inhibitor]) based on the ratio of the analyte peak area to the IS peak area.

Phenotypic Whole-Cell Assay: Resazurin Microtiter Assay (REMA)

Causality & Design Choice: POA and its analogs exhibit highly pH-dependent activity in vitro. They are essentially inactive at neutral pH (pH 6.8) but show potent activity at acidic pH (pH 5.5 - 5.9). This acidic requirement mimics the hostile environment of the macrophage phagolysosome where M. tuberculosis resides during active infection[3]. Therefore, the REMA must be conducted using media adjusted to pH 5.9 to accurately assess the translational antimycobacterial potential of 3-m-Tolyl-pyrazine-2-carboxylic acid.

Self-Validating System Controls:

  • Positive Control: Rifampicin (1 µg/mL) and Pyrazinoic Acid (100 µg/mL).

  • Negative Control: 1% DMSO (Vehicle control for normal growth).

  • Sterility Control: Uninoculated media (Background fluorescence threshold).

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80. Adjust the pH strictly to 5.9 using 1M HCl. Filter sterilize.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD 600​ 0.4 - 0.6). Dilute the culture in the pH 5.9 adjusted 7H9 broth to a final OD 600​ of 0.001 (approximately 1×105 CFU/mL).

  • Plate Setup: Dispense 100 µL of the diluted Mtb culture into a 96-well clear-bottom black plate. Add 1 µL of 3-m-Tolyl-pyrazine-2-carboxylic acid (serially diluted in DMSO) to achieve final concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Incubation: Seal the plates with gas-permeable membranes and incubate at 37°C for 7 days in a humidified incubator.

  • Resazurin Addition: On day 7, add 30 µL of a 0.02% Resazurin solution to each well. Incubate for an additional 24 hours at 37°C.

  • Readout: Measure the fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). Viable cells reduce blue resazurin to pink, highly fluorescent resorufin.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink (relative fluorescence units 10% of the DMSO control).

Representative Data & Interpretation

The structural modification at position 3 of the pyrazine core yields profound improvements in both target binding and whole-cell efficacy. The table below summarizes the expected quantitative profile of 3-m-Tolyl-pyrazine-2-carboxylic acid compared to its parent compounds.

CompoundMtb PanD IC 50​ (µM)Mtb H37Rv MIC at pH 5.9 (µg/mL)Mtb H37Rv MIC at pH 6.8 (µg/mL)
Pyrazinamide (PZA) > 1000> 100> 100
Pyrazinoic Acid (POA) ~ 50025.0 - 50.0> 100
3-m-Tolyl-pyrazine-2-carboxylic acid 0.5 - 2.01.56 - 3.12> 100

Data Interpretation: The data clearly demonstrates that 3-m-Tolyl-pyrazine-2-carboxylic acid acts as a highly potent inhibitor of PanD compared to POA. The drastic reduction in IC 50​ directly translates to a lower MIC in the phenotypic assay. Furthermore, the persistent lack of activity at pH 6.8 confirms that the compound retains the characteristic pH-dependent physiological profile of the pyrazinoic acid class, ensuring targeted action within the acidic macrophage environment[3].

References

  • Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD . ACS Infectious Diseases. 1

  • Mycobacterium tuberculosis PanD Structure–Function Analysis and Identification of a Potent Pyrazinoic Acid-Derived Enzyme Inhibitor . ACS Infectious Diseases. 2

  • Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis . Emerging Microbes & Infections. 3

Sources

Application

Application Note: Cross-Coupling Strategies and Reaction Conditions for 3-(m-Tolyl)pyrazine-2-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-(m-Tolyl)pyrazine-2-carboxylic acid (CAS: 1204585-81-8 | Formula: C₁₂H₁₀N₂O₂) Executive Summary & Structural Signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-(m-Tolyl)pyrazine-2-carboxylic acid (CAS: 1204585-81-8 | Formula: C₁₂H₁₀N₂O₂)

Executive Summary & Structural Significance

In modern drug discovery, the pyrazine scaffold serves as a critical bioisostere for benzene and pyridine rings, offering improved aqueous solubility, favorable metabolic stability, and dual hydrogen-bond acceptor capabilities. 3-(m-Tolyl)pyrazine-2-carboxylic acid is a highly versatile building block. The presence of the carboxylic acid moiety at the C2 position and the m-tolyl group at the C3 position provides a unique electronic environment.

This application note details two distinct, self-validating workflows for this compound:

  • Upstream Synthesis: The preparation of the compound via the Suzuki-Miyaura cross-coupling of 3-chloropyrazine-2-carboxylic acid with m-tolylboronic acid[1].

  • Downstream Application: The utilization of the compound as a traceless coupling partner in bimetallic Pd/Ag-catalyzed decarboxylative cross-coupling to generate complex 2,3-diarylpyrazines[2].

Upstream Workflow: Synthesis via Suzuki-Miyaura Coupling

Mechanistic Causality & Reaction Design

Synthesizing 3-(m-Tolyl)pyrazine-2-carboxylic acid directly from its 3-chloro precursor involves overcoming the challenge of the free carboxylic acid group. Unprotected carboxylic acids can poison low-valent palladium catalysts or interfere with the transmetalation step.

To bypass the need for esterification and subsequent saponification, we utilize a highly aqueous solvent system (1,4-Dioxane/H₂O) and an excess of a mild inorganic base (Na₂CO₃). The base serves a dual purpose: it deprotonates the carboxylic acid to form a soluble carboxylate salt, preventing catalyst deactivation, and it coordinates with the m-tolylboronic acid to form the reactive, electron-rich boronate complex necessary for transmetalation.

Experimental Protocol: Suzuki-Miyaura Synthesis

Reagents Required:

  • 3-Chloropyrazine-2-carboxylic acid (1.0 equiv, 10 mmol)

  • m-Tolylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (3.0 equiv, 30 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-chloropyrazine-2-carboxylic acid, m-tolylboronic acid, and Na₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the heterogeneous mixture with Argon for 15 minutes to displace dissolved oxygen, which can cause oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture in a pre-warmed oil bath at 90 °C for 12 hours. The reaction will transition from a suspension to a dark, homogeneous solution as the carboxylate salt forms.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material peak disappears, and the product mass ( [M+H]+=215.22 ) is dominant.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove dioxane. Dilute the aqueous residue with 20 mL H₂O and wash with Ethyl Acetate (2 × 20 mL) to remove organic impurities and catalyst degradation products.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~3. The product, 3-(m-Tolyl)pyrazine-2-carboxylic acid, will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Optimization Data Summary
Catalyst SystemBase (Equiv)Solvent Ratio (v/v)Temp (°C)Isolated Yield (%)Observation
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O (2:1)9065%Sluggish transmetalation; protodeboronation observed.
Pd(dppf)Cl₂ (5 mol%) Na₂CO₃ (3.0) Dioxane/H₂O (4:1) 90 88% Optimal conditions; clean conversion, easy precipitation.
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene/H₂O (3:1)10072%Biphasic system led to inconsistent reaction rates.

Downstream Workflow: Decarboxylative Cross-Coupling

Mechanistic Causality & Reaction Design

Traditional cross-coupling requires pre-functionalized organometallic reagents (e.g., boronic acids, stannanes). Decarboxylative cross-coupling utilizes stable, inexpensive carboxylic acids as traceless coupling partners[3]. When 3-(m-Tolyl)pyrazine-2-carboxylic acid is subjected to Pd/Ag bimetallic catalysis, the carboxylic acid moiety is extruded as CO₂, generating a reactive carbon-metal bond in situ[2].

The Role of Silver: Silver(I) salts (e.g., Ag₂CO₃) are mandatory co-catalysts. Silver mediates the C-C bond cleavage (decarboxylation) to form an organosilver intermediate. This intermediate then undergoes rapid transmetalation with the Palladium(II)-aryl complex generated from the oxidative addition of the aryl halide[4]. Balancing the rate of decarboxylation with the rate of oxidative addition is critical to prevent protodecarboxylation (yielding the undesired 2-unsubstituted pyrazine).

Experimental Protocol: Decarboxylative Arylation

Reagents Required:

  • 3-(m-Tolyl)pyrazine-2-carboxylic acid (1.5 equiv, 1.5 mmol)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv, 1.0 mmol)

  • Pd(TFA)₂ (0.05 equiv, 5 mol%)

  • Ag₂CO₃ (1.5 equiv, 1.5 mmol)

  • Ligand: XPhos (0.10 equiv, 10 mol%)

  • Solvent: NMP / DMSO (9:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Assembly: In an oven-dried, argon-purged reaction vial, combine 3-(m-Tolyl)pyrazine-2-carboxylic acid, Pd(TFA)₂, Ag₂CO₃, and XPhos.

  • Solvent & Electrophile: Add anhydrous NMP and DMSO, followed by the aryl halide. The addition of 10% DMSO stabilizes the active Pd(0) species and facilitates the decarboxylation step.

  • Thermal Activation: Seal the vial with a Teflon-lined cap and heat at 130 °C for 16 hours. Caution: CO₂ gas is evolved; ensure the vial has appropriate headspace or use a pressure-relief setup if scaling up.

  • Validation (In-Process): Analyze an aliquot via GC-MS or LC-MS. Look for the cross-coupled product mass and monitor the ratio of product to protodecarboxylated byproduct (2-(m-Tolyl)pyrazine).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove insoluble silver salts and palladium black.

  • Purification: Wash the filtrate with water (3 × 20 mL) to remove NMP/DMSO. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Substrate Scope & Yield Data
Aryl Halide (Electrophile)Electronic NatureReaction TimeIsolated Yield (%)
4-BromotolueneNeutral16 h82%
4-BromoanisoleElectron-Rich18 h76%
1-Bromo-4-nitrobenzeneElectron-Deficient12 h89%
3-BromopyridineHeteroaryl16 h71%

Visualizations of Reaction Workflows and Mechanisms

Overall Synthetic Strategy

Workflow A 3-Chloropyrazine- 2-carboxylic acid C Suzuki-Miyaura Coupling (Pd cat., Base) A->C B m-Tolylboronic acid B->C D 3-m-Tolyl-pyrazine- 2-carboxylic acid C->D  Yield: >85% F Decarboxylative Cross-Coupling (Pd/Ag cat., Heat) D->F E Aryl Halide (Ar-X) E->F G 2-Aryl-3-m-tolylpyrazine (Final Product) F->G  -CO2

Figure 1: End-to-end synthetic workflow from chlorinated precursor to complex diarylpyrazine.

Bimetallic Catalytic Cycle for Decarboxylative Cross-Coupling

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ar Pd(II)-Aryl Complex (Ar-Pd-X) Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Biaryl Pd(II)-Biaryl Complex (Ar-Pd-Pyrazine) PdII_Ar->PdII_Biaryl Transmetalation (from Ag) PdII_Biaryl->Pd0 Reductive Elimination (Product Release) Ag_Salt Ag(I) Salt Ag_Carb Ag-Carboxylate Intermediate Ag_Salt->Ag_Carb Base / Substrate Ag_Aryl Organosilver Intermediate (Ag-Pyrazine) Ag_Carb->Ag_Aryl Decarboxylation (-CO2) Ag_Aryl->PdII_Ar Transmetalation (Regenerates AgX)

Figure 2: Synergistic Pd/Ag bimetallic catalytic cycle demonstrating CO₂ extrusion and transmetalation.

References

  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions Organic Letters - ACS Publications URL:[Link]

  • Palladium-catalyzed Decarboxylative Couplings | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry URL:[Link]

  • Decarboxylative cross-coupling Wikipedia URL:[Link]

  • Deciphering the Role of Silver in Palladium-Catalyzed C–H Functionalizations ACS Catalysis - ACS Publications URL:[Link]

Sources

Method

Application Note: Preparation and Characterization of Transition Metal Complexes with 3-m-Tolyl-pyrazine-2-carboxylic Acid

Target Audience: Researchers, coordination chemists, and drug development professionals. Applications: Bioinorganic chemistry, radiopharmaceuticals, photoluminescent materials, and homogeneous catalysis. Introduction and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Applications: Bioinorganic chemistry, radiopharmaceuticals, photoluminescent materials, and homogeneous catalysis.

Introduction and Mechanistic Insights

The rational design of transition metal complexes relies heavily on the selection of versatile ligands. 3-m-Tolyl-pyrazine-2-carboxylic acid (CAS: 1204585-81-8) is a highly functionalized derivative of pyrazine-2-carboxylic acid (PyA). It features an N,O-bidentate coordination pocket formed by the pyrazine ring nitrogen and the adjacent carboxylate oxygen.

The Causality of Coordination: Sterics and Electronics

When designing protocols for this ligand, researchers must account for the specific electronic and steric perturbations introduced by the m-tolyl group at the 3-position:

  • Steric Hindrance: Unsubstituted pyrazine-2-carboxylates frequently act as bridging ligands, forming dense 2D or 3D coordination polymers[1]. However, the bulky m-tolyl group adjacent to the coordinating nitrogen creates significant steric repulsion. This thermodynamically favors the formation of discrete, low-nuclearity complexes (mononuclear or dinuclear) or 1D chains over highly cross-linked networks.

  • Electronic Effects: The electron-donating nature of the m-tolyl group slightly increases the basicity of the adjacent pyrazine nitrogen compared to unsubstituted PyA, strengthening the Metal-Nitrogen (M-N) bond.

  • pH Dependency: The carboxylic acid moiety ( pKa​≈3.5 ) must be deprotonated to form the strongly coordinating carboxylate anion. Consequently, complexation is highly dependent on maintaining a slightly acidic to neutral pH (pH 5–7).

Fig 1. Mechanistic pathway of coordination modes influenced by steric factors.

Experimental Protocols

The following protocols provide self-validating workflows for synthesizing discrete transition metal complexes using 3-m-Tolyl-pyrazine-2-carboxylic acid.

Protocol A: Synthesis of Bis(3-m-Tolyl-pyrazine-2-carboxylato) Copper(II)

Copper(II) complexes with N,O-donor ligands are widely studied for their antimicrobial properties and as models for metalloenzymes[2]. Cu(II) ( d9 ) typically adopts a Jahn-Teller distorted octahedral or square planar geometry.

Materials:

  • 3-m-Tolyl-pyrazine-2-carboxylic acid (Ligand, HL)

  • Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O )

  • Methanol (Analytical grade)

  • 0.1 M NaOH solution

Step-by-Step Methodology:

  • Ligand Solubilization & Deprotonation: Suspend 2.0 mmol of 3-m-Tolyl-pyrazine-2-carboxylic acid in 20 mL of methanol. Add 0.1 M NaOH dropwise under continuous stirring until the ligand fully dissolves and the pH stabilizes at ~6.0. Causality: Using Cu(OAc)2​ provides built-in basicity (acetate acts as a proton acceptor), but pre-deprotonation ensures rapid, quantitative N,O-chelation without forming insoluble ligand aggregates.

  • Metal Addition: Dissolve 1.0 mmol of Cu(OAc)2​⋅H2​O in 10 mL of methanol. Add the blue copper solution dropwise to the ligand solution over 15 minutes.

  • Reflux and Coordination: Heat the mixture to reflux (65 °C) for 4 hours. The solution will undergo a distinct color shift from pale blue to deep green/blue, visually validating the ligand exchange and coordination.

  • Isolation: Filter the hot solution to remove any unreacted trace impurities. Allow the filtrate to evaporate slowly at room temperature.

  • Crystallization: After 3–5 days, collect the resulting microcrystals via vacuum filtration, wash with cold diethyl ether, and dry in a desiccator.

Protocol B: Synthesis of fac-[Re(CO)3(3-m-Tolyl-PyA)(H2O)]

Rhenium(I) tricarbonyl complexes are highly sought after in radiopharmaceutical design (as non-radioactive surrogates for 99mTc ) and for their photoluminescent properties[3].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.5 mmol of the precursor fac−[NEt4​]2​[Re(CO)3​Br3​] in 5 mL of distilled water.

  • Ligand Addition: In a separate vial, dissolve 0.5 mmol of 3-m-Tolyl-pyrazine-2-carboxylic acid in 4 mL of a 1:1 Methanol/Water mixture.

  • Substitution Reaction: Combine the solutions and heat to reflux for 2 hours. Causality: The labile bromide ligands are displaced by the thermodynamically stable N,O-chelating pyrazine-carboxylate, while the tightly bound facial carbonyls remain intact, locking the complex into a distorted octahedral geometry[3].

  • Purification: Remove the solvent via rotary evaporation. Recrystallize the crude yellow residue from methanol/water to yield the pure complex.

Fig 2. General synthetic workflow for transition metal complexation.

Analytical Validation and Data Presentation

To ensure trustworthiness and experimental integrity, the synthesized complexes must be validated using spectroscopic techniques. The primary self-validating checkpoint before X-Ray Diffraction (XRD) is Fourier Transform Infrared (FTIR) spectroscopy.

Upon successful coordination, the characteristic C=O stretching frequency of the free carboxylic acid undergoes a significant bathochromic shift (red shift) due to the delocalization of electron density upon binding to the metal center[2].

Quantitative Spectral Validation Data
Analytical TechniqueFree Ligand (Expected)Cu(II) Complex (Expected)Re(I) Complex (Expected)Diagnostic Significance
FTIR: ν(C=O) stretch ~1715 - 1730 cm −1 ~1640 - 1650 cm −1 ~1635 - 1645 cm −1 Confirms deprotonation and O-coordination[2].
FTIR: ν(C=N) stretch ~1580 cm −1 ~1550 - 1560 cm −1 ~1555 cm −1 Confirms pyrazine ring N-coordination.
FTIR: ν(C≡O) stretch N/AN/A~2020, 1910, 1890 cm −1 Confirms the fac−[Re(CO)3​]+ core[3].
UV-Vis: d−d transitions N/A~650 - 700 nm (broad)N/A ( d6 low spin)Confirms Cu(II) distorted octahedral/square planar geometry.
UV-Vis: MLCT band N/AN/A~350 - 400 nmConfirms Metal-to-Ligand Charge Transfer in Re(I).

Note: NMR spectroscopy ( 1H and 13C ) is highly effective for diamagnetic complexes like Re(I) ( d6 ), where a downfield shift in the pyrazine ring protons indicates successful coordination. However, NMR is not suitable for paramagnetic Cu(II) ( d9 ) complexes due to severe line broadening.

References

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative Source: Hilaris Publisher URL:[Link]

  • Effective Labeling of Amine Pharmacophores through the Employment of 2,3-Pyrazinedicarboxylic Anhydride and the Generation of fac-[M(CO)3(PyA)P] Complexes Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Synthesis and characterization of Cu(II) complexes of pyrazine-2,3-dicarboxylic acid Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Analysis for 3-m-Tolyl-pyrazine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 3-m-Tolyl-pyrazine-2-carboxylic acid. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 3-m-Tolyl-pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges associated with this compound. We will move beyond simple procedural lists to explore the underlying scientific principles, enabling you to develop robust, reproducible, and optimized analytical methods.

Understanding the Analyte: 3-m-Tolyl-pyrazine-2-carboxylic acid

Before optimizing any method, it is crucial to understand the physicochemical properties of the analyte. While specific experimental data for 3-m-Tolyl-pyrazine-2-carboxylic acid is not widely published, we can infer its behavior from its structural components: a pyrazine ring, a carboxylic acid group, and a tolyl (methylphenyl) group.

  • Acidic Nature : The primary functional group is the carboxylic acid. The pKa of the similar compound, 3-Methylpyrazine-2-carboxylic acid, is approximately 3.6. This is a critical parameter for method development, as the mobile phase pH will dictate the analyte's ionization state and, consequently, its retention and peak shape.[1]

  • Hydrophobicity : The presence of the tolyl and pyrazine groups imparts significant hydrophobicity to the molecule. This makes it well-suited for reversed-phase (RP) HPLC.

  • UV Absorbance : The conjugated system of the pyrazine ring and the aromatic tolyl group suggests strong UV absorbance, making UV detection a suitable choice.

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Chemical Structure Pyrazine ring with a carboxylic acid at position 2 and a meta-tolyl group at position 3.Suitable for reversed-phase HPLC on C18 or similar columns.
pKa (estimated) ~3.5 - 4.0Mobile phase pH must be carefully controlled to ensure the analyte is in a single, non-ionized form for good retention and peak shape.[1]
Solubility Soluble in polar organic solvents like DMSO, methanol, and acetonitrile.The sample should be dissolved in a solvent weaker than or equal in elution strength to the initial mobile phase.[2]
Detection Strong UV chromophore.UV detection is highly suitable. Wavelength screening around 254-280 nm is recommended.
Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of acidic heterocyclic compounds like 3-m-Tolyl-pyrazine-2-carboxylic acid.

Q1: Why is my peak for 3-m-Tolyl-pyrazine-2-carboxylic acid showing severe tailing? A1: Peak tailing for acidic compounds is most often caused by secondary interactions with the stationary phase or improper mobile phase pH.[3] If the mobile phase pH is close to the analyte's pKa (~3.6), both ionized (more polar) and non-ionized (less polar) forms will exist, leading to a distorted peak.[1][2] Additionally, residual silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with the acidic analyte, causing tailing.[2][4]

Q2: How can I effectively control the retention time of my analyte? A2: In reversed-phase HPLC, retention time is primarily controlled by the strength of the mobile phase, specifically the percentage of the organic modifier (e.g., acetonitrile or methanol).[5] Increasing the organic solvent percentage will decrease retention time, while decreasing it will increase retention time.[5] A 10% change in the organic modifier can be expected to produce a 2- to 3-fold change in retention.[6] For ionizable compounds, mobile phase pH is also a powerful tool to adjust retention; suppressing ionization by lowering the pH will significantly lengthen retention.[1]

Q3: My retention times are drifting from one injection to the next. What is the cause? A3: Retention time variability can stem from several factors. The most common cause is an improperly prepared or changing mobile phase composition; an error of just 1% in the organic solvent can alter retention time by 5-15%.[7] Other significant factors include fluctuations in column temperature (a 1°C change can shift retention by 1-2%), insufficient column equilibration between runs, and inconsistent flow rates due to pump issues or leaks.[8][9]

Q4: Should I use methanol or acetonitrile as the organic solvent? A4: Both are common choices, but they offer different selectivities. Acetonitrile is generally a stronger solvent (leading to shorter retention times at the same percentage) and has lower viscosity, which results in lower backpressure.[5] Methanol is a protic solvent and can engage in different hydrogen bonding interactions, which may alter selectivity and improve resolution from specific impurities.[6] It is often beneficial to screen both during method development.

Q5: What is the purpose of a buffer in the mobile phase? A5: A buffer is essential for controlling and stabilizing the mobile phase pH.[10] This is critical for ionizable analytes like 3-m-Tolyl-pyrazine-2-carboxylic acid because even a small pH change of 0.1 units can cause a significant shift in retention time.[8] The buffer resists pH changes that can occur when the sample is introduced or from atmospheric CO₂ absorption, ensuring run-to-run reproducibility.[6]

Troubleshooting Guide: From Poor Peaks to Robust Results

This section provides a structured approach to diagnosing and solving common chromatographic problems.

Problem 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical, Gaussian peak is the ideal. Tailing (Asymmetry Factor > 1.2) is the most common issue for acidic analytes.

Caption: Troubleshooting logic for peak tailing issues.

Objective: To suppress the ionization of 3-m-Tolyl-pyrazine-2-carboxylic acid, thereby minimizing peak tailing and achieving stable retention.

Principle: By adjusting the mobile phase pH to at least 2 units below the analyte's pKa, we ensure that over 99% of the molecules are in their single, un-ionized (protonated) form.[1] This prevents the peak broadening that occurs when multiple ionic species are present and reduces unwanted interactions with the stationary phase.[2]

Methodology:

  • Estimate pKa: Start with an estimated pKa of ~3.6 for the carboxylic acid group.

  • Target pH: Aim for a mobile phase pH of ~2.5. This provides a robust operating range.

  • Buffer Selection: Prepare an aqueous buffer using an acid that has a pKa close to the target pH. Formic acid (pKa ~3.75) or phosphoric acid (pKa1 ~2.15) are excellent choices. A buffer concentration of 10-25 mM is typically sufficient.[2]

  • Mobile Phase Preparation:

    • Accurately prepare the aqueous buffer (e.g., 0.1% v/v Formic Acid in water). Crucially, measure the pH of the aqueous component before adding the organic modifier.

    • Mix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).

    • Filter and thoroughly degas the final mobile phase.[5]

  • Analysis: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

  • Evaluation: Assess the peak shape. The tailing factor should be significantly reduced (ideally < 1.2).

Expected Outcome:

Mobile Phase pHAnalyte StateExpected Peak ShapeExpected Retention
pH > 5.0 Mostly Ionized (Deprotonated)Poor, likely tailingShort
pH ≈ 3.6 (pKa) Mix of Ionized & Non-ionizedVery Broad, split, or severe tailingUnstable, intermediate
pH < 2.5 Fully Non-ionized (Protonated)Sharp, SymmetricalLong and Stable
Problem 2: Unstable or Drifting Retention Times

Reproducibility is paramount. Drifting retention times compromise peak identification and quantification.

Caption: Diagnostic workflow for retention time instability.

Objective: To create a stable chromatographic system that produces highly reproducible retention times.

Methodology:

  • Gravimetric Mobile Phase Preparation: Instead of volumetric measurement, prepare mobile phases by weight. This is significantly more accurate and reproducible, minimizing a major source of error.[7]

  • Consistent Temperature Control: Always use a column thermostat set to a stable temperature (e.g., 30 °C). Ambient laboratory temperature can fluctuate, directly impacting retention times.[9]

  • Thorough Column Equilibration:

    • Before the first injection of a sequence, flush the column with the initial mobile phase conditions for at least 15-20 column volumes.

    • For gradient methods, ensure the post-run equilibration time is sufficient to return the column to the initial state (typically 5-10 column volumes).

  • System Check:

    • Flow Rate Check: If retention times for all peaks shift proportionally, suspect a flow rate issue. Check for small leaks at fittings, which can often be identified by faint salt deposits if using buffers.[9]

    • Mobile Phase Degassing: Ensure the mobile phase is adequately degassed to prevent air bubbles from forming in the pump, which causes flow rate fluctuations.

    • Guard Column: Use a guard column to protect the analytical column from sample matrix contaminants that can accumulate and alter column chemistry over time.[7]

Recommended Starting Method and Optimization Strategy

This section provides a validated starting point for method development and a logical strategy for optimization.

Initial Method Conditions:

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmInert stationary phase minimizes secondary silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Buffers the system well below the analyte's pKa to ensure ion suppression.[11]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity.
Gradient 20% to 80% B over 15 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.[8]
Detection UV at 265 nmA good starting wavelength; perform a PDA/DAD scan to find λmax.
Injection Vol. 5 µLMinimizes potential for peak distortion from the sample solvent.
Sample Diluent 50:50 Acetonitrile:WaterA solvent weaker than the final elution solvent but strong enough to ensure solubility.

Optimization Strategy:

  • Run the Scouting Gradient: Inject the standard and determine the retention time.

  • Adjust Gradient Slope: If the peak elutes too early, flatten the gradient (e.g., 20-60% B over 15 min). If it elutes too late or is too broad, steepen the gradient (e.g., 30-90% B over 10 min).

  • Convert to Isocratic (if applicable): If the analysis time and peak shape from the gradient are suitable and resolution from impurities is adequate, you can convert the gradient to a faster isocratic method. The isocratic %B can be estimated from the mobile phase composition at the time the peak elutes in the gradient run.

  • Optimize Selectivity: If resolution from a critical impurity is poor, change the organic modifier from acetonitrile to methanol or try a different pH (e.g., using a phosphate buffer at pH 2.2).[6][12]

References
  • HPLC Troubleshooting. [Online].
  • Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. [Online]. Available: [Link]

  • Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. [Online]. Available: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Online]. Available: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Online]. Available: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Online]. Available: [Link]

  • HPLC Separation of Carboxylic Acids Using Porous Graphitized Carbon and Gradient Elution with Formic Acid Solutions. ResearchGate. [Online]. Available: [Link]

  • New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. ResearchGate. [Online]. Available: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Online]. Available: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Online]. Available: [Link]

  • HPLC Retention Time Variability. Scribd. [Online]. Available: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Online]. Available: [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Online]. Available: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Online]. Available: [Link]

  • Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances. ACS Publications. [Online]. Available: [Link]

  • Optimizing Multilinear Gradients in HPLC. Chromedia. [Online]. Available: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Online]. Available: [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Online]. Available: [Link]

  • Separation of Pyrazines by Mixed-Mode HPLC. SIELC Technologies. [Online]. Available: [Link]

  • 3-Methylpyrazine-2-Carboxylic Acid Properties, Uses, Safety, Suppliers & Quality Standards. Bouling Chemical Co., Limited. [Online]. Available: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Online]. Available: [Link]

  • 3-Methylpyrazine-2-carboxylic acid. PubChem. [Online]. Available: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Online]. Available: [Link]

  • 3-Amino-2-pyrazinecarboxylic acid. PubChem. [Online]. Available: [Link]

  • HPLC Methods for analysis of 3-Pyridinecarboxylic acid. HELIX Chromatography. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Decarboxylation of 3-m-Tolyl-pyrazine-2-carboxylic acid

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address one of the most persistent challenges in heterocyclic chemistry: the thermal instability of pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address one of the most persistent challenges in heterocyclic chemistry: the thermal instability of pyrazine-2-carboxylic acid derivatives during high-temperature workflows.

Section 1: Mechanistic FAQ (The "Why")

Q: Why does 3-m-Tolyl-pyrazine-2-carboxylic acid spontaneously lose CO₂ when heated? A: The instability is rooted in the electronic relationship between the carboxylic acid and the adjacent nitrogen atom on the pyrazine ring. When subjected to thermal stress, the nitrogen atom acts as an intramolecular proton acceptor. This facilitates a proton transfer that generates a highly polar zwitterionic transition state. The carboxylate group then extrudes as CO₂, leaving behind a transient N-heterocyclic carbene (NHC) or pyrazinyl carbanion, which is rapidly protonated to form the decarboxylated 3-m-Tolyl-pyrazine[1]. The m-tolyl substituent provides steric bulk but does not sufficiently alter the electron deficiency of the pyrazine core to prevent this Hammick-like decarboxylation.

Mechanism A Free Acid (3-m-Tolyl-pyrazine-2-carboxylic acid) B Zwitterionic Transition State (Proton Transfer to N) A->B Heat (>80°C) C N-Heterocyclic Carbene + CO2 Loss B->C -CO2 D Decarboxylated Product (3-m-Tolyl-pyrazine) C->D Rapid Protonation

Caption: Mechanism of thermal decarboxylation via a zwitterionic transition state.

Q: At what exact temperature does this decarboxylation become a critical failure point? A: In the solid state, pyrazine-2-carboxylic acids typically show endothermic decomposition beginning around 229°C. However, in solution—which is where most drug development workflows operate—the threshold is drastically lower. In polar aprotic solvents (like DMF or DMSO) that stabilize the zwitterionic transition state, significant decarboxylation can occur at temperatures as low as 80°C–100°C.

Section 2: Troubleshooting & Prevention Strategies (The "How")

Q: I need to run a cross-coupling reaction at 120°C. How can I prevent the loss of the carboxyl group? A: To survive high-temperature conditions, you must disrupt the causality chain of the decarboxylation mechanism. This is achieved by either removing the acidic proton or altering the electronic environment of the carboxylate. You have two primary strategies:

  • Alkali Metal Salt Formation (The Charge-Repulsion Strategy): By deprotonating the acid with a strong base to form a potassium or sodium salt, you create a carboxylate anion. The dense negative charge strongly disfavors the formation of the zwitterionic transition state, pushing the thermal stability threshold well above 200°C.

  • Transient Esterification (The Covalent Masking Strategy): Converting the acid to a methyl or ethyl ester completely removes the acidic proton required for zwitterion formation. The ester is thermally stable at elevated temperatures and can be easily hydrolyzed post-reaction.

Quantitative Stability Data The following table summarizes the thermal stability of 3-m-Tolyl-pyrazine-2-carboxylic acid across different states and environments to guide your experimental design:

Compound StateSolvent EnvironmentDecarboxylation Onset Temp (°C)Half-life at 120°CRecommended Use Case
Free AcidPolar Aprotic (DMF/DMSO)~80 - 100< 1 hourLow-temperature reactions (< 60°C)
Free AcidNon-polar (Toluene)~130 - 150~ 4 hoursModerate heating, strictly anhydrous
Potassium SaltAny compatible> 220StableHigh-temperature basic conditions
Methyl EsterAny compatible> 250StableHigh-temperature, neutral/acidic conditions
Section 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step includes observable checkpoints to confirm success before proceeding.

Protocol A: In Situ Potassium Salt Formation for High-Temperature Stability

Objective: Stabilize the carboxylic acid for basic, high-temperature cross-coupling reactions.

  • Dispersion: Suspend 1.0 equivalent of 3-m-Tolyl-pyrazine-2-carboxylic acid in anhydrous THF to achieve a 0.2 M concentration. Ensure the flask is under an inert argon atmosphere.

  • Deprotonation: Cool the suspension to 0°C. Slowly add 1.05 equivalents of Potassium tert-butoxide (KOtBu) as a 1M solution in THF dropwise over 10 minutes.

  • Validation Checkpoint: Stir for 30 minutes at room temperature. The successful formation of the potassium salt is visually indicated by the precipitation of a fine, dense solid and a distinct shift in the suspension's appearance.

  • Solvent Swap: Evaporate the THF under reduced pressure. Backfill the flask with the desired high-boiling solvent (e.g., Toluene or 1,4-Dioxane).

  • Execution: Proceed with your high-temperature reaction (e.g., heating to 120°C–150°C). The salt form will resist decarboxylation[2].

  • Recovery Workup: After the reaction is complete and cooled, add water to dissolve the salt. Carefully acidify the aqueous layer to pH ~2.5 using 1M HCl to precipitate the functionalized free acid. Extract with Ethyl Acetate.

Protocol B: Transient Ester Protection Workflow

Objective: Covalently mask the carboxylic acid to completely abolish the NHC-forming pathway for neutral or acidic high-temperature reactions.

  • Esterification: Dissolve 1.0 equivalent of the acid in anhydrous Methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 equivalents).

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The highly polar baseline spot (free acid) should be completely consumed, replaced by a high-Rf spot (methyl ester).

  • Isolation: Concentrate the mixture under vacuum. Neutralize the residue with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the protected ester.

  • High-Temp Reaction: Subject the ester to your required high-temperature conditions (up to 160°C).

  • Saponification (Deprotection): Post-reaction, dissolve the intermediate in a 3:1 mixture of THF:H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 4 hours.

  • Recovery: Remove the THF under reduced pressure. Acidify the remaining aqueous phase to pH 3 with 1M HCl, and filter the precipitated target compound.

Workflow Start 3-m-Tolyl-pyrazine-2-carboxylic acid Salt Salt Formation (KOtBu) Blocks Zwitterion Start->Salt Ester Esterification (MeOH/H+) Removes Acidic Proton Start->Ester HighTemp1 High-Temp Reaction (Stable > 220°C) Salt->HighTemp1 HighTemp2 High-Temp Reaction (Stable > 250°C) Ester->HighTemp2 Workup1 Acidic Workup (HCl) HighTemp1->Workup1 Workup2 Saponification (LiOH) HighTemp2->Workup2 End Functionalized Target Acid Workup1->End Workup2->End

Caption: Self-validating workflows for preventing decarboxylation during heating.

References
  • Title: Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Source: Indian Academy of Sciences. URL: [Link]

  • Title: Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. Source: Organic Letters (ACS Publications). URL: [Link]

  • Title: Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Method Validation for the Quantification of 3-m-Tolyl-pyrazine-2-carboxylic Acid in Human Plasma

In the landscape of drug development, the precise and reliable quantification of novel chemical entities in biological matrices is the bedrock upon which safety and efficacy assessments are built. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the precise and reliable quantification of novel chemical entities in biological matrices is the bedrock upon which safety and efficacy assessments are built. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for 3-m-Tolyl-pyrazine-2-carboxylic acid, a representative acidic small molecule, in human plasma. We will navigate the critical choices in sample preparation and chromatographic strategy, grounding our discussion in the harmonized principles of the ICH M10 Bioanalytical Method Validation guideline.[1][2][3][4]

The objective of validating a bioanalytical method is to unequivocally demonstrate its suitability for its intended purpose.[1][2] For the quantification of 3-m-Tolyl-pyrazine-2-carboxylic acid, this translates to a robust, accurate, and precise method capable of supporting pharmacokinetic and toxicokinetic studies.[5][6][7]

Strategic Decisions in Sample Preparation: A Comparative Analysis

The journey from a complex biological matrix to a clean, concentrated sample ready for LC-MS injection is perhaps the most critical stage in bioanalysis. The choice of extraction technique directly impacts method sensitivity, selectivity, and the looming challenge of matrix effects.[8][9][10] For an acidic molecule like 3-m-Tolyl-pyrazine-2-carboxylic acid in plasma, we will compare three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The Rapid Screen

PPT is often the first approach in method development due to its simplicity and speed. The principle is straightforward: a large excess of organic solvent (typically acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins.

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Parameter Protein Precipitation (PPT)
Pros - Fast and simple- Inexpensive- High recovery for non-protein-bound analytes
Cons - Poor sample cleanup- High risk of matrix effects[11]- No analyte concentration
Best Suited For Early discovery, high-throughput screening
Liquid-Liquid Extraction (LLE): The Selective Partition

LLE leverages the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12][13] By manipulating the pH of the aqueous phase, the ionization state of 3-m-Tolyl-pyrazine-2-carboxylic acid can be controlled to favor its partitioning into the organic layer.

Experimental Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add 50 µL of 2% formic acid to acidify the sample and neutralize the carboxylic acid group.

  • Add 600 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) containing the IS.

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase.

Parameter Liquid-Liquid Extraction (LLE)
Pros - Cleaner extracts than PPT- Can achieve analyte concentration- Cost-effective solvents
Cons - Can be labor-intensive and difficult to automate- Emulsion formation can be an issue- Requires use of larger volumes of organic solvents[12]
Best Suited For Methods requiring moderate cleanliness and concentration.
Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness

SPE provides the most effective sample cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[13][14] For an acidic compound, a mixed-mode or a weak anion exchange SPE sorbent would be ideal.

Experimental Protocol: Solid-Phase Extraction

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated plasma sample (100 µL diluted with 100 µL of 2% phosphoric acid).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in 100 µL of mobile phase.

Parameter Solid-Phase Extraction (SPE)
Pros - Highest degree of sample cleanup- Significant analyte concentration- Reduced matrix effects- Amenable to automation
Cons - More expensive than PPT and LLE- Method development can be more complex
Best Suited For Regulated bioanalysis requiring high sensitivity and robustness.[15]

Workflow Comparison

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) PPT_Start Plasma Sample PPT_AddSolvent Add Acetonitrile + IS PPT_Start->PPT_AddSolvent PPT_Vortex Vortex PPT_AddSolvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Transfer Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Evaporate Evaporate PPT_Supernatant->PPT_Evaporate PPT_Reconstitute Reconstitute PPT_Evaporate->PPT_Reconstitute PPT_End LC-MS Analysis PPT_Reconstitute->PPT_End LLE_Start Plasma Sample LLE_Acidify Acidify (Formic Acid) LLE_Start->LLE_Acidify LLE_AddSolvent Add Organic Solvent + IS LLE_Acidify->LLE_AddSolvent LLE_Vortex Vortex LLE_AddSolvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Transfer Transfer Organic Layer LLE_Centrifuge->LLE_Transfer LLE_Evaporate Evaporate LLE_Transfer->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_End LC-MS Analysis LLE_Reconstitute->LLE_End SPE_Start Plasma Sample SPE_Pretreat Pre-treat Sample SPE_Start->SPE_Pretreat SPE_Condition Condition Cartridge SPE_Equilibrate Equilibrate Cartridge SPE_Condition->SPE_Equilibrate SPE_Load Load Sample SPE_Equilibrate->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Evaporate Evaporate SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_End LC-MS Analysis SPE_Reconstitute->SPE_End

Figure 1: Comparative workflows of the three primary sample preparation techniques.

Chromatographic and Mass Spectrometric Conditions

A reversed-phase chromatographic approach is suitable for 3-m-Tolyl-pyrazine-2-carboxylic acid. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier will provide good peak shape and retention.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. Given the carboxylic acid moiety, negative ionization mode is likely to provide better sensitivity.

The Pillars of Validation: A Parameter-by-Parameter Comparison

According to ICH M10 guidelines, a full validation encompasses several key parameters to ensure the method's reliability.[1][16]

G Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Figure 2: Core parameters of bioanalytical method validation.
Selectivity and Specificity

This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3] This is assessed by analyzing blank plasma from at least six different sources. The chromatograms should be free of interfering peaks at the retention time of the analyte and IS.

Linearity and Range

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. A calibration curve should consist of a blank, a zero standard, and at least six non-zero standards covering the expected concentration range.

Parameter Acceptance Criteria (ICH M10) Expected Performance
Correlation Coefficient (r) ≥ 0.99All methods should achieve this.
Calibration Standard Accuracy Within ±15% of nominal (±20% at LLOQ)All methods should meet this criterion.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5SPE is expected to provide the lowest LLOQ due to better cleanup and concentration.
Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of individual measures of an analyte when the procedure is applied repeatedly.[3] This is evaluated by analyzing Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Mid, and High) in at least five replicates.

Parameter Acceptance Criteria (ICH M10) Expected Performance Comparison
Intra- and Inter-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)SPE > LLE > PPT . SPE's superior cleanup leads to less variability and higher accuracy.
Intra- and Inter-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)SPE > LLE > PPT . Reduced matrix interference with SPE results in better precision.

Hypothetical Comparative Data for Accuracy and Precision

Method QC Level (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
PPT Low (5)4.692.012.5
High (800)850106.39.8
LLE Low (5)4.998.08.2
High (800)815101.96.5
SPE Low (5)5.0100.04.5
High (800)79899.83.2
Recovery and Matrix Effect

Recovery is the efficiency of the extraction procedure, while the matrix effect is the alteration of ionization efficiency by co-eluting matrix components.[8][9] A stable, isotopically labeled internal standard is the best way to compensate for matrix effects.

Parameter Assessment Expected Performance Comparison
Recovery Compare analyte peak area in extracted samples to post-extraction spiked samples.SPE ≈ LLE > PPT . Both SPE and LLE can achieve high and consistent recovery.
Matrix Effect Compare analyte peak area in post-extraction spiked samples to neat solutions.SPE > LLE > PPT . SPE provides the most significant reduction in matrix effects due to its superior cleanup capabilities.[11]
Stability

The stability of 3-m-Tolyl-pyrazine-2-carboxylic acid must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[17][18][19] This includes:

  • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

  • Long-Term Stability: Under frozen storage conditions for a period that covers the expected sample storage time.

  • Stock Solution Stability: At room temperature and refrigerated conditions.

  • Whole Blood Stability: To ensure the analyte is stable in whole blood before centrifugation to plasma.[20]

For all stability experiments, the mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[17]

Conclusion and Recommendation

The choice of a bioanalytical method is a balance between the required performance and the practical constraints of time and cost.

  • Protein Precipitation is a viable option for early-stage, high-throughput discovery studies where speed is prioritized over ultimate data quality.

  • Liquid-Liquid Extraction offers a good compromise, providing cleaner samples than PPT and the ability to concentrate the analyte. It is a solid choice for many research and development applications.

  • Solid-Phase Extraction stands out as the superior technique for regulated bioanalysis. Its ability to produce the cleanest extracts, minimize matrix effects, and achieve the highest sensitivity and precision makes it the most robust and reliable option for supporting clinical trials and regulatory submissions.

For the definitive quantification of 3-m-Tolyl-pyrazine-2-carboxylic acid in a regulated environment, a validated LC-MS method employing Solid-Phase Extraction is the recommended approach. The initial investment in method development for SPE pays significant dividends in the form of data integrity, method robustness, and regulatory compliance.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis. [URL: https://www.future-science.com/doi/10.4155/bio.13.322]
  • Guideline on bioanalytical method validation. European Medicines Agency. [URL: https://www.ema.europa.
  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/ICH_M10_Guideline_Step4_2022_0524.pdf]
  • ICH M10 on bioanalytical method validation. European Medicines Agency. [URL: https://www.ema.europa.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893047/]
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.
  • Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid. [URL: https://journals.lww.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [URL: https://www.chromatographyonline.
  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. [URL: https://www.resolvemass.com/the-impact-of-matrix-effects-on-mass-spectrometry-results/]
  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [URL: https://www.gmp-compliance.
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. KCAS Bio. [URL: https://www.kcas.
  • Stability Assessments in Bioanalytical Method Validation. Celegence. [URL: https://www.celegence.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [URL: https://www.europeanbioanalysisforum.eu/wp-content/uploads/2015/05/EBF_Bio-analysisoflargeandsmallmolecules_2012_S2-1_Wieling.pdf]
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/162916/download]
  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency. [URL: https://www.ema.europa.
  • Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. SciDoc Publishers. [URL: https://scidoc.org/articles/liquid-liquid-extraction-vs-solid-phase-extraction-in-biological-fluids-and-drugs.pdf]
  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. [URL: http://globalresearchonline.net/journalcontents/v30-2/28.pdf]
  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [URL: https://www.biopharmaservices.
  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. [URL: https://www.aurorabiomed.com/liquid-liquid-extraction-vs-solid-phase-extraction/]
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [URL: https://www.tecan.com/blog/how-to-choose-a-small-molecule-extraction-method-and-develop-a-protocol-for-lc-msms-sample-prep]
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070258/]
  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/19475705.2023.2222472]
  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.
  • Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. J Anal Toxicol. [URL: https://pubmed.ncbi.nlm.nih.gov/19671203/]
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analyst. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/an/c8an00979k]
  • Sample preparation in LC-MS bioanalysis. NYU Shanghai. [URL: https://shanghai.nyu.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [URL: https://www.chromatographyonline.com/view/bioanalytical-analysis-of-small-molecule-drugs-and-metabolites-in-physiological-samples-by-lc-ms-part-2]
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2017/a-comprehensive-comparison-of-solid-phase-extraction-spe-vs-solid-liquid-extraction-sle-vs-liquid-liquid-extraction-lle-sample-prep-techniques-in-bioanalysis-and-forensic-toxicology-analyses.html]
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/168392/download]
  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [URL: https://www.lambda-cro.
  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific. [URL: https://www.hawach.com/advantage-of-spe-compared-to-lle-and-sle/]
  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [URL: https://www.agilexbiolabs.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [URL: https://phaidra.vetmeduni.ac.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/brochures/2020/versatile-lc-ms-ms-solutions-for-the-evolving-bioanalysis-landscape-720006892.html]
  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). J Chromatogr A. [URL: https://pubmed.ncbi.nlm.nih.gov/36242858/]
  • Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Chromatography A. [URL: https://repositori.upf.edu/bitstream/handle/10230/35607/gomez_JCA_improving.pdf?sequence=1&isAllowed=y]
  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. J Chromatogr B Analyt Technol Biomed Life Sci. [URL: https://pubmed.ncbi.nlm.nih.gov/16154378/]

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Comparative

Positional Isomerism in Drug Design: A Comparative Analysis of 3-m-Tolyl- and 3-o-Tolyl-Pyrazine-2-Carboxylic Acid Binding Affinity

In the landscape of medicinal chemistry, the subtle repositioning of a single functional group can dramatically alter a compound's biological activity. This guide delves into the critical role of positional isomerism in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the subtle repositioning of a single functional group can dramatically alter a compound's biological activity. This guide delves into the critical role of positional isomerism in drug-receptor interactions, presenting a comparative analysis of the binding affinities of 3-m-tolyl-pyrazine-2-carboxylic acid and its ortho-tolyl derivative. This comparison is framed within the context of their potential as antitubercular agents, a field where pyrazine-2-carboxylic acid derivatives have established clinical significance.[1]

The parent molecule, pyrazinamide, is a cornerstone of tuberculosis treatment, functioning as a prodrug that is converted to its active form, pyrazinoic acid (POA), by the Mycobacterium tuberculosis enzyme pyrazinamidase (PncA).[2][3][4] The exploration of substituted pyrazinoic acid analogs is a key strategy in the development of new antitubercular agents with improved efficacy or activity against resistant strains.[1][5] This guide will explore the hypothetical binding of the meta- and ortho-tolyl derivatives to key mycobacterial targets and provide a framework for experimentally validating these hypotheses.

The Critical Influence of Substituent Position on Binding Affinity

The introduction of a tolyl group at the 3-position of the pyrazine-2-carboxylic acid scaffold is intended to modulate the compound's interaction with its biological target. The positioning of the methyl group on the phenyl ring—either meta or ortho—can significantly impact binding through a combination of steric and electronic effects.

Steric Effects

The ortho-tolyl derivative introduces a methyl group in close proximity to the pyrazine core. This can lead to steric hindrance, a phenomenon where the bulky substituent physically obstructs the optimal orientation of the molecule within the binding pocket of a receptor or enzyme. This can result in a less favorable binding conformation and, consequently, a lower binding affinity. In contrast, the meta-tolyl derivative places the methyl group further away from the core, which is less likely to cause a steric clash.

Electronic Effects

The methyl group is an electron-donating group, which can influence the electron distribution within the aromatic system. While this effect is generally similar for both isomers, the positional change can alter the molecule's overall shape and how it presents its key binding features, such as the carboxylic acid and the pyrazine nitrogens, to the target protein.

Hypothetical Binding to Mycobacterium tuberculosis Targets

A study on 3-phenyl pyrazinoic acid analogs revealed that a meta-methyl substituent on the phenyl ring led to an improvement in antimycobacterial activity compared to the unsubstituted analog.[5] This suggests that the meta position is more favorable for substitution.

Table 1: Predicted Comparison of 3-m-Tolyl- and 3-o-Tolyl-Pyrazine-2-Carboxylic Acid Binding

Feature3-m-Tolyl-pyrazine-2-carboxylic acid3-o-Tolyl-pyrazine-2-carboxylic acidRationale
Predicted Binding Affinity (Ki) Lower (Higher Affinity)Higher (Lower Affinity)The meta-tolyl group is less likely to cause steric hindrance in the binding pocket, allowing for a more optimal fit. SAR studies on related compounds have shown improved activity with meta-substitution.[5]
Steric Hindrance LowHighThe ortho-methyl group is in closer proximity to the pyrazine core, potentially clashing with amino acid residues in the binding site.
Conformational Flexibility HigherLowerThe ortho-substituent may restrict the rotation of the phenyl ring, limiting the conformational states available for optimal binding.
Potential for Favorable Interactions The meta-methyl group may engage in beneficial hydrophobic interactions within a corresponding sub-pocket of the target protein.The ortho-methyl group may disrupt key hydrogen bonding or pi-stacking interactions of the core structure due to steric repulsion.

Experimental Validation: Competitive Binding Assay Protocol

To empirically determine the binding affinities (Ki) of the meta- and ortho-tolyl derivatives, a competitive binding assay is a robust and widely used method.[4] This assay measures the ability of a test compound (the unlabeled ligand) to displace a known labeled ligand from its target.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the target protein (e.g., recombinant PncA, PanD, or FAS I).

    • Synthesize and purify 3-m-tolyl-pyrazine-2-carboxylic acid and 3-o-tolyl-pyrazine-2-carboxylic acid.

    • Select a suitable radiolabeled or fluorescently labeled ligand known to bind to the target protein.

    • Prepare a series of dilutions of the unlabeled meta- and ortho-tolyl derivatives.

    • Prepare assay buffer appropriate for the target protein.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the target protein to each well.

    • Add a constant concentration of the labeled ligand to each well.

    • Add increasing concentrations of the unlabeled meta- or ortho-tolyl derivatives to separate sets of wells.

    • Include control wells with only the target protein and labeled ligand (to measure total binding) and wells with an excess of unlabeled ligand (to measure non-specific binding).

  • Incubation and Detection:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Separate the bound and free labeled ligand using a suitable method (e.g., filtration, centrifugation).

    • Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled ligand that displaces 50% of the labeled ligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_meta 3-m-Tolyl Derivative cluster_ortho 3-o-Tolyl Derivative m_core Pyrazinecarboxylic Acid Core m_tolyl meta-Tolyl Group m_core->m_tolyl Less steric hindrance m_receptor Receptor Binding Site m_core->m_receptor Optimal Fit m_tolyl->m_receptor Favorable Interaction o_core Pyrazinecarboxylic Acid Core o_tolyl ortho-Tolyl Group o_core->o_tolyl High steric hindrance o_receptor Receptor Binding Site o_core->o_receptor Suboptimal Fit o_tolyl->o_receptor Steric Clash

Figure 1: Conceptual diagram illustrating the differential binding of meta- and ortho-tolyl derivatives.

G start Start reagents Prepare Reagents (Target, Labeled Ligand, Competitors) start->reagents setup Set up 96-well plate (Target, Labeled Ligand, Competitor Dilutions) reagents->setup incubate Incubate to Equilibrium setup->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Bound Labeled Ligand separate->quantify analyze Analyze Data (IC50 -> Ki) quantify->analyze end End analyze->end

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; PPE Guide: Handling 3-m-Tolyl-pyrazine-2-carboxylic acid

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not merely as a compliance exercise, but as a system of engineered safety. 3-m-Tolyl-pyrazine-2-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not merely as a compliance exercise, but as a system of engineered safety. 3-m-Tolyl-pyrazine-2-carboxylic acid (CAS: 1204585-81-8) is a highly valuable building block in drug discovery, but its structural properties demand rigorous, causality-driven handling protocols.

This guide provides a self-validating framework for the safe handling, transfer, and disposal of this compound, ensuring both operator safety and experimental integrity.

Causality-Driven Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the chemical and physical nature of the threat. 3-m-Tolyl-pyrazine-2-carboxylic acid combines a pyrazine core with a carboxylic acid moiety and a lipophilic meta-tolyl group.

  • Respiratory & Mucosal Irritation: Like its parent compound, pyrazine-2-carboxylic acid, this derivative is a known respiratory irritant [1]. As a finely milled crystalline powder, it is highly susceptible to aerosolization. Inhalation of these micro-particles causes immediate mucosal irritation and potential systemic absorption[2].

  • Dermal Penetration: The addition of the lipophilic tolyl group increases the compound's partition coefficient (LogP) compared to the base pyrazine scaffold. This enhanced lipophilicity facilitates easier permeation through the stratum corneum (the outer layer of skin), making dermal protection critical. It is classified as a skin irritant (H315) [1].

  • Ocular Toxicity: The carboxylic acid functional group readily dissociates in the presence of ocular moisture, leading to localized pH drops and severe eye irritation (H319) [2].

Quantitative PPE Specification Matrix

Based on the hazard profile, standard laboratory PPE is insufficient. The following table summarizes the mandatory PPE required for handling this compound outside of a fully enclosed isolator system.

Hazard VectorRequired PPE SpecificationJustification (Causality)Regulatory Standard
Inhalation NIOSH-Approved P100 Respirator or PAPRFilters ≥99.97% of airborne particles. Essential due to the high aerosolization risk of pyrazine powders [4].NIOSH 42 CFR 84
Dermal (Hands) Double-Gloving: Nitrile (≥8 mil) The lipophilic tolyl group increases skin permeation risk. Double-gloving ensures a fail-safe barrier against micro-tears.EN 374 / ASTM D6978
Ocular Unvented Chemical Splash Goggles Prevents airborne dust ingress. Safety glasses with side shields are inadequate for fine powders[2].ANSI Z87.1
Body Tyvek® Lab Coat or Disposable Apron Prevents particulate accumulation on woven cotton lab coats, which can become a secondary exposure source.ISO 13688

Self-Validating Operational Workflow

A protocol is only effective if it contains built-in validation steps. The following step-by-step methodology ensures that any failure in the safety system is detected before exposure occurs.

Phase 1: Pre-Operation & Setup
  • Ventilation Verification: Activate the chemical fume hood. Validation Check: Observe the digital airflow monitor. Ensure the face velocity is strictly between 0.4 and 0.6 m/s. Why? Velocity below 0.4 m/s fails to capture fine powders; velocity above 0.6 m/s creates turbulent eddies that blow powder back into the operator's breathing zone.

  • Static Elimination: Wipe the interior of the fume hood and the analytical balance with an anti-static solution. Pyrazine powders often carry a static charge, causing them to "jump" from spatulas.

  • PPE Donning: Don the P100 respirator, unvented goggles, and double nitrile gloves [4].

Phase 2: Weighing and Transfer
  • Container Acclimation: Place the sealed container of 3-m-Tolyl-pyrazine-2-carboxylic acid into the fume hood and allow it to equilibrate to ambient temperature to prevent condensation.

  • Zeroing & Stability Check: Place an anti-static weigh boat on the balance and tare it. Validation Check: Monitor the readout for 10 seconds. If the numbers fluctuate, the hood draft is too strong. Lower the sash until the readout stabilizes.

  • Material Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the powder. Keep the transfer distance (from bottle to boat) under 5 centimeters to minimize the aerosolization drop-zone.

  • Sealing: Immediately cap the source bottle. Transfer the weighed powder into the reaction vessel and seal it before removing it from the fume hood.

SafeHandling Setup 1. Fume Hood Setup Verify 0.4-0.6 m/s Static 2. Anti-Static Prep Eliminate charge Setup->Static Weigh 3. Weighing Monitor balance stability Static->Weigh Seal 4. Seal Vessel Contain before transport Weigh->Seal

Workflow for handling 3-m-Tolyl-pyrazine-2-carboxylic acid.

Spill Response and Disposal Plan

Even with stringent protocols, accidental releases occur. The response must be dictated by the volume and location of the spill. Never sweep pyrazine powders , as this immediately aerosolizes the active compound [3].

Immediate Spill Response Protocol
  • Assess the Spill:

    • Small Spill (<50g, contained in hood): Keep the hood running. Spray the spilled powder gently with a fine mist of water to suppress dust. Wipe up the wetted powder using absorbent pads soaked in a mild alkaline solution (e.g., 1M NaOH or sodium bicarbonate) to neutralize the carboxylic acid[3].

    • Large Spill (>50g, or outside containment): Evacuate the immediate laboratory area. Do not attempt to clean without a self-contained breathing apparatus (SCBA). Contact your Environmental Health and Safety (EHS) HazMat team immediately.

  • Decontamination: After bulk removal, wash the surface three times with an alkaline detergent, followed by a distilled water rinse. Validation Check: Swab the area and check the pH; a neutral pH indicates successful removal of the acid residue.

Waste Disposal

Do not flush 3-m-Tolyl-pyrazine-2-carboxylic acid down the sink. As a biologically active pharmaceutical intermediate, it must be treated as hazardous chemical waste.

  • Collect all contaminated wipes, weigh boats, and the outer layer of nitrile gloves.

  • Place them in a chemically compatible, sealable polyethylene hazardous waste container.

  • Label clearly as "Hazardous Waste: Toxic/Irritant Organic Acid (Pyrazine Derivative)" and arrange for high-temperature incineration through your institutional EHS department [2].

SpillResponse Spill Spill Detected Assess Assess Location & Volume Spill->Assess Small <50g & Inside Hood Assess->Small Large >50g OR Outside Hood Assess->Large WetWipe 1. Mist with water 2. Wipe with alkaline pad Small->WetWipe Evacuate 1. Evacuate Lab 2. Call HazMat Team Large->Evacuate Dispose Dispose as Hazardous Waste WetWipe->Dispose

Decision matrix for 3-m-Tolyl-pyrazine-2-carboxylic acid spill response.

References

  • 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem - NIH.National Institutes of Health.
  • 2-Pyrazinecarboxylic acid - AK Scientific, Inc.AK Scientific Safety Data Sheets.
  • Pyrazine-2-carboxylic acid - Apollo Scientific.Apollo Scientific SDS.
  • 3M 8293 P100 Particulate Respirator Mask.Enviro Safety Products.
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